molecular formula C17H22N2O3 B11039340 4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

Cat. No.: B11039340
M. Wt: 302.37 g/mol
InChI Key: JMLZVMTZMQHFGW-UHFFFAOYSA-N
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Description

4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide is a complex organic compound that belongs to the class of oxazepines Oxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with 2-formylphenoxyacetic acid in the presence of an isocyanide can yield the desired oxazepine structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acryloyl group or the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide is unique due to its acryloyl group, which imparts distinct reactivity and potential for polymerization. This makes it valuable in materials science for creating novel polymers and nanomaterials .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-tert-butyl-4-prop-2-enoyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-5-14(20)19-10-11-22-13-9-7-6-8-12(13)15(19)16(21)18-17(2,3)4/h5-9,15H,1,10-11H2,2-4H3,(H,18,21)

InChI Key

JMLZVMTZMQHFGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1C2=CC=CC=C2OCCN1C(=O)C=C

Origin of Product

United States

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